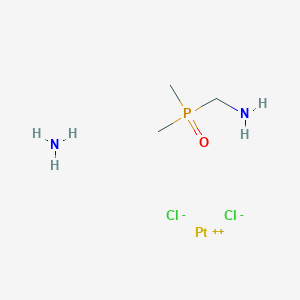
I-Admp-platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
I-Admp-platinum is a platinum-based coordination complex. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of platinum in its structure allows it to interact with biological molecules, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum typically involves the reaction of platinum precursors with 1-(dimethylphosphinyl)methanamine. One common method includes the use of platinum(II) chloride as a starting material. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
I-Admp-platinum undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or organic molecules.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include water, ammonia, and organic ligands. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with ammonia can yield ammine complexes, while oxidation reactions can produce higher oxidation state platinum complexes .
Scientific Research Applications
I-Admp-platinum has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with DNA and proteins.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum involves its interaction with biological molecules. The platinum center can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately inducing cell death. The compound may also interact with proteins and other cellular components, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anticancer agent known for its effectiveness but also its side effects.
Carboplatin: A derivative of cisplatin with reduced side effects but similar mechanisms of action.
Oxaliplatin: A third-generation platinum compound with a different spectrum of activity and reduced resistance.
Uniqueness
I-Admp-platinum is unique due to the presence of the dimethylphosphinyl group, which can influence its reactivity and interactions with biological molecules. This structural feature may provide advantages in terms of selectivity and reduced side effects compared to other platinum-based compounds .
Properties
CAS No. |
129241-79-8 |
|---|---|
Molecular Formula |
C3H13Cl2N2OPPt |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
azane;dimethylphosphorylmethanamine;platinum(2+);dichloride |
InChI |
InChI=1S/C3H10NOP.2ClH.H3N.Pt/c1-6(2,5)3-4;;;;/h3-4H2,1-2H3;2*1H;1H3;/q;;;;+2/p-2 |
InChI Key |
ICLRFFUEEPHKNV-UHFFFAOYSA-L |
SMILES |
CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2] |
Synonyms |
amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum I-ADMP-Platinum |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















